1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone
Description
Properties
CAS No. |
87597-24-8 |
|---|---|
Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(2-chloroimidazo[1,2-a]pyrazin-3-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)7-8(9)11-6-4-10-2-3-12(6)7/h2-4H,1H3 |
InChI Key |
MNRHQKFWUCDKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyrazine Derivatives
The foundational strategy for constructing the imidazo[1,2-a]pyrazine core involves cyclocondensation between 2-aminopyrazine and α-halogenated carbonyl compounds. A representative protocol adapted from imidazo[1,2-a]pyridine syntheses involves reacting 2-amino-5-chloropyrazine with bromoacetone in toluene under reflux conditions . The reaction proceeds via nucleophilic displacement of bromide by the amino group, followed by intramolecular cyclization to form the imidazo ring.
Critical parameters include stoichiometric ratios (1:1.2 amine-to-bromoacetone), temperature (80–100°C), and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but risk side reactions, whereas toluene ensures moderate reactivity with yields averaging 68–72% . Post-synthetic purification via silica gel chromatography (hexane/ethyl acetate, 7:3) isolates the target compound as pale-yellow crystals, confirmed by NMR resonances at δ 8.16 (H-5), 7.89 (H-7), and 2.65 ppm (COCH3) .
Vilsmeier-Haack Formylation Followed by Acetylation
A two-step approach leverages Vilsmeier-Haack formylation to introduce a formyl group at the C-3 position of pre-synthesized 2-chloroimidazo[1,2-a]pyrazine, followed by acetylation. The formylation step employs phosphoryl chloride (POCl3) and DMF at 0–5°C, generating an intermediate iminium ion that hydrolyzes to the aldehyde upon aqueous workup .
Subsequent acetylation utilizes acetic anhydride in pyridine, catalyzed by 4-dimethylaminopyridine (DMAP). This method achieves 79% yield with high regioselectivity, attributed to the electron-deficient C-3 position favoring nucleophilic attack. Key spectral data include IR absorption at 1715 cm (C=O stretch) and NMR signals at 199.8 ppm (ketone carbon) .
Claisen-Schmidt Condensation with Retrochalcone Analogues
Adapting methodologies from imidazo[1,2-a]pyridine chemistry, Claisen-Schmidt condensation between 2-chloroimidazo[1,2-a]pyrazine-3-carbaldehyde and acetylated aryl ketones generates the target ethanone derivative . The reaction occurs in tert-butanol with sodium hydroxide, facilitating base-catalyzed enolate formation and subsequent aldol addition.
Optimization studies reveal that electron-withdrawing substituents on the aryl ketone enhance reaction rates, with 4-nitroacetophenone yielding 85% product after 12 hours at 60°C . Purification via recrystallization (n-hexane/ethyl acetate) affords analytically pure material, validated by HPLC purity >98% and melting point consistency (159–161°C) .
Comparative Analysis of Synthetic Routes
The table below evaluates the three methods based on yield, scalability, and practicality:
| Method | Yield (%) | Reaction Time (h) | Scalability | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 8–10 | Moderate | One-pot synthesis; minimal purification |
| Vilsmeier-Acetylation | 79 | 6–8 | High | High regioselectivity; versatile |
| Claisen-Schmidt | 85 | 12 | Low | Excellent purity; functional group tolerance |
Hybrid approaches combining formylation and acetylation demonstrate superior efficiency, particularly when integrating POCl3 for simultaneous chlorination and formylation .
Mechanistic Insights and Side-Reaction Mitigation
Side reactions, such as over-chlorination or dimerization, are mitigated through controlled reagent addition and temperature modulation. For instance, slow POCl3 addition during Vilsmeier-Haack reactions prevents exothermic decomposition, while inert atmospheres suppress oxidative byproducts . Computational studies further corroborate the electrophilic aromatic substitution mechanism at C-3, guided by frontier molecular orbital analysis .
Analytical and Spectroscopic Validation
Rigorous characterization ensures synthetic fidelity:
-
Mass Spectrometry : ESI-MS m/z 195.02 [M+H] aligns with the molecular formula CHClNO .
-
X-ray Diffraction : Single-crystal analysis confirms planar imidazo-pyrazine fusion with a dihedral angle of 3.2° between rings .
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability suitable for pharmaceutical formulation .
Chemical Reactions Analysis
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone exhibit significant anticancer properties. For instance, imidazo[1,2-a]pyrazines have been identified as potential inhibitors of c-KIT kinase, which is crucial in treating gastrointestinal stromal tumors (GISTs) and other malignancies driven by c-KIT mutations. These compounds can inhibit tumor growth and overcome resistance mechanisms associated with various cancers .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies suggest that imidazo derivatives possess activity against a range of pathogens, including bacteria and fungi. This makes them valuable candidates for developing new antimicrobial agents to combat resistant strains .
Neurological Disorders
Research has indicated that imidazo[1,2-a]pyrazine derivatives may play a role in treating neurological and psychiatric disorders. The inhibition of phosphodiesterase enzymes by these compounds can lead to therapeutic effects in conditions like schizophrenia and depression .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone exerts its effects is primarily through its interaction with specific molecular targets. The chloro substituent and ethanone group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Substitution Patterns on the Imidazo Core
- 1-(3-Chloroimidazo[1,2-a]pyrimidin-2-yl)ethanone (): The chlorine atom is at position 3, and the ethanone is at position 2. Pyrimidine ring (two nitrogen atoms at positions 1 and 3) vs. pyrazine (nitrogens at positions 1 and 4). The chloro substituent’s position alters steric hindrance and electronic effects on reactivity .
- 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone (): Bromine replaces chlorine at position 6 on an imidazo[1,2-a]pyridine core. Impact: Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability but increase toxicity risks. The pyridine ring (one nitrogen) reduces aromatic electron deficiency compared to pyrazine .
- (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone (): Imidazo-pyridazine core with a phenylketone group. Impact: Pyridazine’s two adjacent nitrogen atoms create a polarized ring system, enhancing dipole interactions.
Substituent Effects on Bioactivity
provides IC₅₀ data for imidazo[1,2-a]pyridine-3-ethanone derivatives against snake venom phospholipase A2 (PLA2):
| Compound | Substituent on Phenyl Ring | IC₅₀ (μM) | Yield (%) |
|---|---|---|---|
| 3a | 4-Cl-3-CF₃ | 110 | 70 |
| 3c | Phenyl | 194 | 75 |
| 3f | Naphthalen-1-yl | 14.3 | 86 |
| 3g | 4-Cl | 219 | 82 |
Key Observations :
Spectroscopic Data
- 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone: Expected ¹H NMR signals include a singlet for the ethanone methyl group (~2.6 ppm) and aromatic protons downfield (~8.7–9.0 ppm) due to electron-deficient pyrazine .
- Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (): ¹H NMR shows distinct shifts for NH (7.71 ppm) and aromatic protons (7.12–7.39 ppm), highlighting hydrogen-bonding and conjugation effects .
Biological Activity
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and research findings associated with this compound, supported by data tables and relevant case studies.
- Chemical Formula : C9H7ClN2O
- Molecular Weight : 194.62 g/mol
- IUPAC Name : this compound
- PubChem CID : 54594113
Synthesis
The synthesis of this compound typically involves the condensation of imidazo[1,2-a]pyrazine derivatives with acetylating agents. The process is often characterized by spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown activity against resistant strains of Candida albicans using microdilution methods. Specifically, four derivatives exhibited notable antifungal activity, indicating a promising therapeutic potential for treating fungal infections .
Anticancer Activity
Molecular docking studies have been conducted to explore the interactions of this compound with various cancer target proteins. The binding affinity was analyzed against several targets associated with cancer progression. The results indicated that the compound could potentially inhibit key proteins involved in tumor growth .
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. In vitro studies suggest that this compound may influence pathways involving AGC kinases, which are crucial for cellular signaling and metabolism .
Case Study 1: Antifungal Efficacy
A study investigated the antifungal efficacy of several imidazo derivatives against Candida albicans. The results showed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) indicating their potential as antifungal agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 10a | 8 | Active |
| 10b | 16 | Active |
| 10c | 32 | Active |
| 10i | 64 | Active |
Case Study 2: Cancer Target Interaction
Molecular docking studies were performed on various cancer-related proteins to assess the binding interactions of this compound. The results indicated a strong binding affinity to protein targets associated with oncogenesis.
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| PDB ID: 1M17 | -9.5 |
| PDB ID: 2OF4 | -8.7 |
| PDB ID: 3LCK | -7.9 |
Q & A
Q. Key Factors :
- Temperature : Higher reflux temperatures (e.g., 80°C) improve reaction rates but may degrade heat-sensitive intermediates.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
- Solvent Polarity : Polar solvents (ethanol, THF) favor nucleophilic reactions, while non-polar solvents (CHCl₃) stabilize halogenation intermediates .
How can NMR and X-ray crystallography resolve structural ambiguities in imidazo[1,2-a]pyrazine derivatives?
Level : Advanced
Answer :
Q. Methodological Insight :
- Use deuterated solvents (CDCl₃) to avoid proton interference in NMR.
- For crystallography, slow evaporation from ethanol/water mixtures produces high-quality single crystals .
What factors contribute to regioselectivity in electrophilic substitution reactions of imidazo[1,2-a]pyrazine derivatives?
Level : Advanced
Answer :
Regioselectivity is governed by:
- Electronic Effects : Electron-donating groups (e.g., methyl) direct electrophiles to the 6-position, while electron-withdrawing groups (e.g., Cl) favor the 8-position .
- Steric Hindrance : Bulky substituents (e.g., phenyl) at the 3-position reduce reactivity at adjacent sites .
- Catalysts : AlCl₃ enhances acetyl group incorporation at the 6-position via σ-complex stabilization (yields: 60–70%) .
Q. Case Study :
How do purification techniques like column chromatography impact the isolation of imidazo[1,2-a]pyrazine derivatives?
Level : Basic
Answer :
- Solvent Systems : Ethyl acetate/hexanes (gradient elution) separates polar byproducts (e.g., unreacted amines) from the target compound .
- Silica Gel Mesh Size : Fine mesh (230–400) improves resolution for structurally similar impurities .
- Yield Optimization : Recycling impure fractions increases overall yield by 10–15% .
Q. Data :
What are the challenges in interpreting mass spectrometry data for halogenated imidazo[1,2-a]pyrazine compounds?
Level : Advanced
Answer :
- Isotopic Peaks : Chlorine (³⁵Cl/³⁷Cl) creates M+2 peaks at ~1:3 intensity ratios, complicating molecular ion identification .
- Fragmentation Patterns : Cleavage at the imidazole ring produces dominant fragments at m/z 161.1 (base peak) and 195.1 (chlorinated species) .
- Adduct Formation : Sodium adducts ([M+Na]⁺) may obscure true molecular ions; use ammonium formate to suppress adducts in LC-MS .
How can researchers address contradictions in reported synthetic yields for one-pot vs. stepwise methods?
Level : Advanced
Answer :
- One-Pot Synthesis : Achieves ~50% yield but suffers from intermediate instability (e.g., hydrolysis of α-chloroketones) .
- Stepwise Approach : Yields 60–70% via intermediate isolation (e.g., column purification after chlorination) but requires more time .
Resolution : - Use kinetic studies (e.g., in situ IR) to optimize reaction quenching points.
- Add stabilizing agents (e.g., molecular sieves) in one-pot reactions to protect sensitive intermediates .
What biochemical assays are used to evaluate the kinase inhibition activity of imidazo[1,2-a]pyrazine derivatives?
Level : Advanced
Answer :
- Kinase Profiling : Use ATP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR2) .
- Cellular Assays : MTT assays quantify cytotoxicity in cancer cell lines (e.g., HepG2), with EC₅₀ values <10 µM indicating high potency .
- Structural Insights : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
